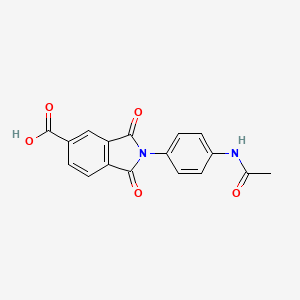

2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Description

Chemical Structure: The compound features a 1,3-dioxo-isoindole core with a carboxylic acid group at position 5 and a 4-acetylamino-phenyl substituent at position 2.

Properties

IUPAC Name |

2-(4-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-7-2-10(17(23)24)8-14(13)16(19)22/h2-8H,1H3,(H,18,20)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZQNXKRIHBZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-acetylaminobenzene to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The resulting compound undergoes cyclization with phthalic anhydride to form the isoindole ring system. Finally, the carboxylation of the isoindole derivative yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring consistent product quality and yield. Additionally, industrial methods may employ catalytic processes to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with active site residues, while the isoindole moiety may engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₁₇H₁₂N₂O₅ (calculated based on structural analysis).

- Molecular Weight : ~348.3 g/mol.

- Purity : 95% (as reported in commercial catalogs) .

- Applications: Potential use in medicinal chemistry as a pharmacophore or synthetic intermediate due to its hydrogen-bonding motifs and rigid bicyclic structure.

Comparison with Structural Analogs

Structural Variations and Molecular Features

The following table summarizes key differences among isoindole-5-carboxylic acid derivatives:

*Calculated based on structural analysis; commercial sources list C₁₅H₉NO₅ for hydroxyl analogs, suggesting possible discrepancies in reporting .

Physicochemical Properties and Functional Implications

- Acetylamino Group (Target Compound): Introduces both hydrogen-bond donor (N–H) and acceptor (C=O) sites, improving interactions with biological targets. The acetyl group also reduces metabolic degradation compared to hydroxyl or amino groups.

- Hydroxyl Group : Increases polarity and hydrogen-bonding capacity, favoring solubility in polar solvents .

- Ethoxy Group : Balances lipophilicity and steric bulk, which may optimize pharmacokinetic profiles .

Biological Activity

The compound 2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a derivative of isoindole with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features an isoindole core with an acetylamino group, which is significant for its biological activity.

Inhibition of Heparanase

Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit inhibition against heparanase, an enzyme involved in tumor progression and metastasis. Specifically, studies have shown that certain derivatives can inhibit heparanase with IC50 values ranging from 200 to 500 nM , demonstrating high selectivity over human beta-glucuronidase .

Anti-Angiogenic Effects

Compounds related to this class have displayed anti-angiogenic properties , suggesting potential applications in cancer therapy. The ability to inhibit angiogenesis is crucial as it prevents tumors from developing their blood supply .

The proposed mechanism involves the interaction of these compounds with heparan sulfate proteoglycans, disrupting the enzyme's ability to degrade extracellular matrix components. This disruption can hinder tumor growth and metastasis by limiting nutrient supply and cellular migration.

Case Study 1: Heparanase Inhibition

A study focused on a series of isoindole derivatives revealed that those with specific substitutions on the phenyl ring showed enhanced inhibitory activity against heparanase. For instance, a compound similar to 2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid demonstrated significant efficacy in vitro .

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 250 | >100 |

| Compound B | 450 | >100 |

Case Study 2: Anti-Cancer Potential

In another investigation, compounds from this family were tested for their anti-cancer effects in various cancer cell lines. Results indicated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study highlighted the potential for these compounds as therapeutic agents in oncology .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid?

The synthesis typically involves multi-step condensation reactions. A standard approach includes refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with substituted aminothiazolones or thiazolidinones in acetic acid, catalyzed by sodium acetate. Post-reaction, the product is isolated via filtration and recrystallized from a DMF/acetic acid mixture to enhance purity. Reaction conditions (e.g., 3–5 hours at reflux temperatures) are critical for achieving optimal yields .

Advanced: How can reaction parameters (e.g., solvent, temperature) be optimized to mitigate side reactions and improve synthetic efficiency?

Key parameters include:

- Solvent choice : Acetic acid is preferred due to its dual role as solvent and catalyst, enhancing nucleophilic reactivity.

- Temperature control : Reflux temperatures (~110–120°C) balance reaction kinetics and thermal stability of intermediates.

- Stoichiometry : A 10% excess of the aldehyde component (e.g., 3-formyl-indole derivatives) drives the reaction to completion.

Post-synthesis, analytical techniques like NMR and HPLC-MS are used to monitor purity and identify side products (e.g., unreacted intermediates or dimerization byproducts) .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., ethanol solvates) .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity and physicochemical properties?

Comparative studies of isoindole derivatives reveal:

| Substituent | Impact on Properties | Biological Activity |

|---|---|---|

| Ethoxy (4-position) | ↑ Lipophilicity, ↑ Bioavailability | Heparanase inhibition |

| Chloro (4-position) | ↑ Electrophilicity, ↓ Solubility | Integrin antagonism |

| Dimethoxy (3,4-pos.) | ↑ Planarity, ↑ π-π stacking | Anticancer activity |

| These trends guide rational design for target-specific applications. |

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., heparanase-expressing vs. non-expressing) or incubation times.

- Purity thresholds : Impurities ≥5% (e.g., unreacted intermediates) can skew IC50 values.

- Substituent batch variance : Ethoxy vs. methoxy substituents may inadvertently alter binding kinetics.

Standardized protocols (e.g., USP guidelines for bioactivity assays) and orthogonal purity validation (HPLC, elemental analysis) are recommended .

Basic: What purification strategies are effective post-synthesis?

- Recrystallization : Use DMF/acetic acid (1:1) to remove polar byproducts.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar impurities.

- Wash cycles : Sequential washing with water, ethanol, and diethyl ether removes residual catalysts (e.g., sodium acetate) .

Advanced: What mechanistic approaches are used to elucidate the compound’s interaction with biological targets?

- Molecular Docking : Predicts binding modes with heparanase (PDB: 5E9B) or integrins.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Enzymatic Assays : Measures inhibition kinetics (Km, Vmax) under physiological pH and temperature .

Basic: How is stability assessed under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds (e.g., >150°C).

- Accelerated Stability Testing : 40°C/75% RH for 6 months monitors hydrolytic degradation of the dioxo moiety.

- Light Exposure Studies : UV-Vis spectroscopy tracks photooxidation of the acetylaminophenyl group .

Advanced: What computational tools aid in predicting ADMET properties for preclinical development?

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with solubility (LogP) and permeability (Caco-2 assays).

- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration using force fields like CHARMM.

- MetaSite : Predicts cytochrome P450-mediated metabolic hotspots (e.g., N-acetylation sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.